molecular formula C24H23N3O3S2 B2865761 N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 894997-21-8

N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2865761
CAS RN: 894997-21-8
M. Wt: 465.59
InChI Key: STZJFSKWAHMTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties. The benzothiazole and benzenesulfonyl moieties are known to contribute to anti-inflammatory activity. Researchers have synthesized derivatives of benzothiazole to investigate their efficacy in reducing inflammation .

Antibacterial Activity

Derivatives of benzothiazole, which is a part of the compound’s structure, have been explored for their antibacterial properties. These studies aim to develop new antibacterial agents that can be used to treat various bacterial infections .

Multistep Synthesis

The compound’s structure suggests its potential use in multistep synthetic processes. It could serve as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry, where benzothiazole derivatives are common intermediates .

Pharmaceutical Compositions

Compounds with a benzenesulfonyl moiety, similar to the one present in this compound, have been patented for their use in pharmaceutical compositions. These compositions could be used to treat various diseases, showcasing the compound’s potential in drug development .

Chemical Education

The compound could be used as a case study in chemical education, particularly in organic chemistry courses. Its synthesis and applications can demonstrate the principles of electrophilic aromatic substitution and the importance of functional groups in medicinal chemistry .

Research Chemicals

Sigma-Aldrich lists a similar compound, indicating its use as a research chemical. Such chemicals are often used by scientists for early-stage drug discovery and other experimental purposes .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-2-18-10-11-21-22(15-18)31-24(26-21)27(17-19-7-6-13-25-16-19)23(28)12-14-32(29,30)20-8-4-3-5-9-20/h3-11,13,15-16H,2,12,14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZJFSKWAHMTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.